Naltrexone

Beschreibung

Eigenschaften

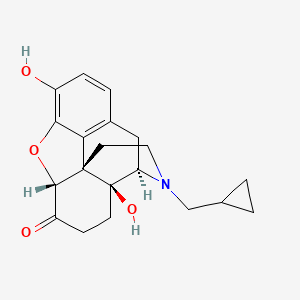

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCKKXVULJGBQN-XFWGSAIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046313 | |

| Record name | Naltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L | |

| Record name | Naltrexone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page. | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone | |

CAS No. |

16590-41-3 | |

| Record name | Naltrexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16590-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naltrexone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naltrexone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naltrexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALTREXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt) | |

| Record name | Naltrexone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Naltrexone's Interaction with Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naltrexone is a potent, high-affinity antagonist of the mu-opioid receptor (MOR), playing a critical role in the management of opioid and alcohol use disorders.[1][2] Its primary mechanism of action is competitive antagonism, effectively blocking the binding of endogenous and exogenous opioids to the MOR, thereby preventing the euphoric and analgesic effects.[3][4] Emerging evidence also points towards a potential role as an inverse agonist, particularly in states of chronic opioid exposure, where it may reduce basal receptor signaling. This guide provides a comprehensive technical overview of naltrexone's mechanism of action at the mu-opioid receptor, detailing its binding affinity, impact on downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.

Core Mechanism of Action: Competitive Antagonism

Naltrexone's therapeutic efficacy is primarily attributed to its function as a competitive antagonist at the mu-opioid receptor.[4][5] Structurally, it is a derivative of oxymorphone and shares similarities with naloxone.[1] This structural characteristic allows it to bind to the MOR with high affinity but without activating the receptor.[3][6] By occupying the receptor's binding site, naltrexone prevents opioid agonists, such as morphine or heroin, from binding and initiating the downstream signaling cascades that lead to their characteristic effects, including euphoria, analgesia, and respiratory depression.[1][2] This blockade is reversible, meaning that sufficiently high concentrations of an agonist can overcome the antagonistic effect of naltrexone.[1]

Naltrexone also exhibits antagonist activity at kappa (κ) and delta (δ) opioid receptors, although its affinity for the mu-opioid receptor is significantly higher.[2][4]

Quantitative Analysis of Naltrexone's Binding Affinity

The binding affinity of naltrexone to opioid receptors is quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | Species/System | Reference |

| Mu-Opioid (μ) | Naltrexone | 0.56 | Human | [4] |

| 0.4 | Guinea Pig Brain Homogenate | [4] | ||

| Naltrexone | 0.23 | Chinese Hamster Ovary (CHO) Cells | [7] | |

| Naloxone | 1.518 | Recombinant Human MOR | [8] | |

| Delta-Opioid (δ) | Naltrexone | 38 | Chinese Hamster Ovary (CHO) Cells | [7] |

| Kappa-Opioid (κ) | Naltrexone | 0.25 | Chinese Hamster Ovary (CHO) Cells | [7] |

Impact on Downstream Signaling Pathways

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the recruitment of β-arrestin. Naltrexone, as an antagonist, blocks these agonist-induced effects.

G-Protein Coupling and cAMP Inhibition

In the absence of an agonist, naltrexone does not typically alter basal G-protein signaling.[9] However, by competitively binding to the MOR, it prevents agonists from activating the inhibitory G-protein (Gi/o), thereby blocking the subsequent inhibition of adenylyl cyclase and the reduction in cAMP levels.[10]

Inverse Agonism

In situations of chronic opioid exposure, mu-opioid receptors can exhibit a low level of basal, agonist-independent signaling.[9] Under these conditions, naltrexone has been shown to act as an inverse agonist, meaning it can reduce this basal signaling activity.[9] This inverse agonism may contribute to the precipitation of withdrawal symptoms when naltrexone is administered to opioid-dependent individuals.[9] However, in opioid-naïve systems, naltrexone generally behaves as a neutral antagonist, having no effect on basal receptor activity.[11][12]

β-Arrestin Recruitment

Agonist binding to the MOR also promotes the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and signaling through G-protein-independent pathways. Naltrexone, by blocking agonist binding, prevents the recruitment of β-arrestin.[10][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of naltrexone with mu-opioid receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (naltrexone) by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

Materials:

-

Cell membranes expressing mu-opioid receptors (e.g., from CHO cells or brain tissue).

-

Radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [³H]-DAMGO or [³H]-naloxone).

-

Unlabeled naltrexone at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of unlabeled naltrexone.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of naltrexone.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled agonist or antagonist).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the naltrexone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of naltrexone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation. As an antagonist, naltrexone's effect is measured by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing mu-opioid receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

A mu-opioid receptor agonist (e.g., DAMGO).

-

Naltrexone at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add the pre-incubated membranes, a fixed concentration of the agonist, and varying concentrations of naltrexone.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the bound radioactivity using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS binding against the logarithm of the naltrexone concentration to determine its inhibitory effect on agonist-stimulated G-protein activation.

cAMP Inhibition Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP. Naltrexone's antagonistic properties are assessed by its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing mu-opioid receptors.

-

Forskolin (an adenylyl cyclase activator).

-

A mu-opioid receptor agonist (e.g., DAMGO).

-

Naltrexone at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of naltrexone.

-

Add a fixed concentration of the agonist.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a specific time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Plot the cAMP levels against the logarithm of the naltrexone concentration to determine its ability to block the agonist's inhibitory effect.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Agonist-mediated signaling at the mu-opioid receptor.

Caption: Naltrexone's competitive antagonism at the mu-opioid receptor.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

Naltrexone's mechanism of action at the mu-opioid receptor is a well-established example of competitive antagonism. Its high binding affinity effectively displaces or prevents the binding of opioid agonists, thereby blocking their pharmacological effects. The potential for inverse agonism in opioid-dependent states adds another layer of complexity to its pharmacological profile. A thorough understanding of these mechanisms, supported by quantitative data from robust experimental protocols, is essential for the continued development and optimization of treatments for opioid and alcohol use disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 7. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the effect of different assay formats on agonist parameters: a study using the µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutral antagonist activity of naltrexone and 6beta-naltrexol in naïve and opioid-dependent C6 cells expressing a mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of Low-Dose Naltrexone on Microglial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Low-dose naltrexone (LDN) has emerged as a potent anti-inflammatory agent with significant therapeutic potential for a range of neuroinflammatory and chronic pain conditions. Its mechanism of action is multifaceted, but a primary pathway involves the attenuation of microglial cell activation. This technical guide provides an in-depth analysis of the core mechanisms by which LDN exerts its effects on microglia, focusing on its interaction with Toll-like receptor 4 (TLR4). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in maintaining neuronal homeostasis. However, in response to injury or disease, microglia can become activated, leading to the release of a cascade of pro-inflammatory and neurotoxic mediators, including cytokines, nitric oxide (NO), and reactive oxygen species (ROS).[1] Chronic microglial activation is a hallmark of numerous neurodegenerative diseases and chronic pain states.[1]

Naltrexone, a non-selective opioid receptor antagonist, has been found to possess anti-inflammatory properties at low doses (typically 1-5 mg daily) that are independent of its opioid receptor blockade.[2] This activity is primarily attributed to its ability to antagonize TLR4, a key receptor in the innate immune response that is highly expressed on microglia.[2][3] By inhibiting TLR4 signaling, LDN can suppress the activation of microglia and the subsequent release of inflammatory molecules, thereby offering a promising therapeutic strategy for neuroinflammation-related pathologies.[3] This guide will delve into the quantitative effects of naltrexone on microglial activation and provide detailed methodologies for studying these interactions.

Quantitative Data on the Effect of Naltrexone on Microglial Activation

The following tables summarize the quantitative data from various in vitro studies investigating the inhibitory effects of naltrexone on key markers of microglial activation.

Table 1: Inhibition of Nitric Oxide (NO) Production in Microglial Cells

| Cell Type | Agonist | Naltrexone Isomer(s) | IC50 | Concentration Range Tested (µM) | Reference |

| BV-2 Mouse Microglia | Lipopolysaccharide (LPS) | (+)-Naltrexone | 105.5 ± 10.1 µM | Not Specified | [4] |

| BV-2 Mouse Microglia | Lipopolysaccharide (LPS) | Both (+) and (−) isomers | ~100 µM | 0.1 - 1000 µM | [2] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Naltrexone

| Cytokine | Cell Type | Agonist | Naltrexone Concentration | % Inhibition / Effect | Reference |

| TNF-α | BV-2 Mouse Microglia | Lipopolysaccharide (LPS) | 20 - 100 µM | Concentration-dependent inhibition | [2] |

| TNF-α | Primary Rat Microglia | Lipopolysaccharide (LPS) | 100 - 400 µM | Concentration-dependent inhibition | [2] |

| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) (1 ng/mL) | 200 µM | No significant effect | [5] |

| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | R848 (TLR7/8 agonist) (1 µM) | 200 µM | Significant inhibition (p < 0.05) | [5] |

| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | CpG (TLR9 agonist) (1 µM) | 200 µM | Significant inhibition (p < 0.05) | [5] |

Table 3: Binding Affinity of Naltrexone to TLR4 Co-receptor MD-2

| Compound | Dissociation Constant (Kd) | Reference |

| (+)-Naltrexone | 13.7 ± 0.3 µM | [6] |

| (-)-Naltrexone | 15.5 ± 3.5 µM | [6] |

Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway in Microglia

Low-dose naltrexone primarily exerts its anti-inflammatory effects on microglia by antagonizing the Toll-like receptor 4 (TLR4). TLR4 signaling proceeds via two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] The TRIF-dependent pathway can also activate NF-κB and additionally leads to the activation of IRF3 and the production of type I interferons.[9] Naltrexone, by binding to the TLR4 co-receptor MD-2, is thought to interfere with the conformational changes required for receptor dimerization and downstream signaling activation.[6]

Caption: TLR4 Signaling Pathway Inhibition by LDN.

Experimental Workflow for Assessing LDN's Effect on Microglial Activation

A typical experimental workflow to investigate the impact of low-dose naltrexone on microglial activation involves several key stages, from cell culture to data analysis. This process allows for the systematic evaluation of LDN's ability to modulate inflammatory responses in microglia.

Caption: Experimental Workflow for LDN on Microglia.

Detailed Experimental Protocols

Primary Microglia Isolation and Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups.

Materials:

-

Neonatal mouse or rat pups (P0-P3)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-D-Lysine (PDL) coated flasks

-

Sterile dissection tools

-

70 µm and 40 µm cell strainers

Procedure:

-

Euthanize neonatal pups according to approved institutional animal care and use committee protocols.

-

Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince the tissue and digest with Trypsin-EDTA and DNase I.

-

Stop the digestion with DMEM containing 10% FBS.

-

Triturate the tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells and resuspend in complete DMEM (10% FBS, 1% Penicillin-Streptomycin).

-

Plate the mixed glial cells in PDL-coated T75 flasks.

-

Incubate at 37°C in a 5% CO2 incubator for 7-10 days to allow for the formation of a confluent astrocyte monolayer with microglia growing on top.

-

To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

-

Collect the supernatant containing detached microglia.

-

Centrifuge the supernatant, resuspend the microglial pellet in fresh media, and plate for experiments.

Immunocytochemistry for Microglial Activation Markers (Iba1 and CD68)

This protocol details the staining of microglia for the general marker Iba1 and the activation marker CD68.

Materials:

-

Cultured microglia on coverslips or in chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Triton X-100

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibodies: Rabbit anti-Iba1, Rat anti-CD68

-

Fluorescently-labeled secondary antibodies: Goat anti-Rabbit IgG, Goat anti-Rat IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto slides using mounting medium.

-

Visualize using a fluorescence microscope.

Measurement of Nitric Oxide (NO) Production using the Griess Assay

This protocol describes the colorimetric determination of nitrite (a stable product of NO) in cell culture supernatants.

Materials:

-

Cell culture supernatants

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Add 50 µL of standards and samples (cell culture supernatants) to a 96-well plate in duplicate or triplicate.

-

Add 50 µL of Griess Reagent Component A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

Measure the absorbance at 540 nm using a microplate reader within 30 minutes.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantitative PCR (qPCR) for Inflammatory Gene Expression (TNF-α and IL-6)

This protocol outlines the quantification of TNF-α and IL-6 mRNA levels in microglia.

Materials:

-

Cultured microglia

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan qPCR master mix

-

Forward and reverse primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Lyse cells in TRIzol and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.

-

Perform the qPCR reaction using a thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product (for SYBR Green).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes (TNF-α, IL-6) to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Logical Relationships and Morphological Changes

Low-dose naltrexone's interaction with microglia leads to a cascade of events that ultimately results in a less inflammatory and more homeostatic cellular state. This is not only reflected in the reduction of inflammatory mediators but also in observable changes in microglial morphology.

Caption: LDN's Impact on Microglial State.

Activated microglia typically exhibit an amoeboid morphology with retracted processes and an enlarged cell body.[10] Treatment with naltrexone has been shown to promote a shift towards a more ramified, resting-state morphology, characterized by a smaller cell body and more extensive, branched processes.[11] This morphological change is a visual indicator of the reduced inflammatory state of the microglia. Quantitative morphological analysis, such as Sholl analysis, can be employed to measure the complexity of microglial branching and provide a quantitative measure of the effects of LDN on microglial morphology.[12]

Conclusion

The evidence strongly supports the role of low-dose naltrexone as a modulator of microglial activation, primarily through the antagonism of the TLR4 signaling pathway. This action leads to a significant reduction in the production of key pro-inflammatory mediators and a shift in microglial morphology towards a more quiescent state. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of LDN and other TLR4 antagonists in treating neuroinflammatory and chronic pain disorders. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies.

References

- 1. iddoctor.eu [iddoctor.eu]

- 2. Immunometabolic Modulatory Role of Naltrexone in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcbreakdown.substack.com [lcbreakdown.substack.com]

- 4. Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-Like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naltrexone Inhibits IL-6 and TNFα Production in Human Immune Cell Subsets following Stimulation with Ligands for Intracellular Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the Innate Immune Recognition of Opioid Inactive Isomer (+)-Naltrexone Derived Toll-like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Adaptor TRIF in the MyD88-Independent Toll-Like Receptor Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The microglial response to inhibition of Colony-stimulating-factor-1 receptor by PLX3397 differs by sex in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

The Neurobiological Basis of Naltrexone for Alcohol Craving Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurobiological mechanisms underlying the efficacy of naltrexone in reducing alcohol craving and consumption. It delves into the core signaling pathways, summarizes quantitative data from key clinical and preclinical studies, and outlines detailed experimental protocols for the methodologies cited.

Core Mechanism of Action: Opioid Receptor Antagonism

Naltrexone, an opioid receptor antagonist, exerts its primary therapeutic effect in alcohol use disorder (AUD) by competitively binding to opioid receptors, with the highest affinity for the mu-opioid receptor.[1][2][3] It also demonstrates weaker antagonism at kappa and delta-opioid receptors.[1][4] This blockade prevents endogenous opioids, such as beta-endorphin and enkephalins, which are released during alcohol consumption, from activating these receptors.[5][6] By doing so, naltrexone effectively attenuates the reinforcing and rewarding effects of alcohol, thereby reducing the motivation to drink.[1][6][7]

The connection between alcohol and the endogenous opioid system is a critical aspect of naltrexone's mechanism. Alcohol consumption stimulates the release of these endogenous opioids in key brain regions associated with reward, such as the nucleus accumbens and the ventral tegmental area (VTA).[6][8] The subsequent activation of opioid receptors, particularly mu-receptors, is a crucial step in the cascade that leads to the pleasurable effects of alcohol.[6]

Signaling Pathway of Alcohol's Rewarding Effects

Naltrexone's Modulation of the Reward Pathway

Naltrexone disrupts this pathway by blocking the mu-opioid receptors. This prevents the inhibition of GABAergic interneurons, which in turn maintain their inhibitory control over dopaminergic neurons in the VTA.[5][9] The result is a blunted dopamine release in the nucleus accumbens following alcohol consumption, leading to a reduction in the rewarding effects and a decrease in craving.[5][6][10]

Quantitative Data on Naltrexone's Efficacy

Numerous clinical trials have investigated the efficacy of naltrexone in treating alcohol dependence. The following tables summarize key quantitative findings from some of these studies.

Table 1: Efficacy of Oral Naltrexone in Alcohol Dependence

| Study/Analysis | Naltrexone Dose | Treatment Duration | Key Findings |

| COMBINE Study [5] | 100 mg/day | 16 weeks | In patients receiving medical management without behavioral therapy, naltrexone increased the percentage of days abstinent (80.6% vs. 75.1% for placebo) and reduced the risk of a heavy drinking day.[5] |

| VA Cooperative Study [5] | 50 mg/day | 3 or 12 months | No significant difference from placebo in time to relapse or percentage of drinking days.[5] |

| Meta-analysis (pre-COMBINE) [5] | Varied | Varied | Superior to placebo in preventing relapse to heavy drinking and increasing the percentage of abstinent days.[5] |

| Meta-analysis (Hendershot et al., 2017) [11] | Varied | Short-term | In laboratory studies, naltrexone significantly reduced alcohol consumption (Hedges' g = -0.277) and craving (Hedges' g = -0.286) compared to placebo.[11][12] |

| Helstrom et al., 2020 [13] | 50 mg/day | 28 days | Naltrexone-treated group showed a more rapid decrease in daily craving ratings compared to the usual care group.[13] |

| Ray et al., 2010 [14] | 50 mg/day | Crossover | In adolescent problem drinkers, naltrexone reduced the likelihood of a drinking day (OR = 0.69) and a heavy drinking day (OR = 0.54).[14] |

Table 2: Efficacy of Injectable Naltrexone in Alcohol Dependence

| Study | Naltrexone Dose | Treatment Duration | Key Findings |

| Multisite Randomized Controlled Trial [5] | 190 mg or 380 mg (intramuscular) | 6 months (monthly injections) | The 380 mg dose reduced the number of heavy drinking days by approximately 25% compared to placebo, with a more significant effect in men.[5] |

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Naltrexone also influences the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in individuals with chronic alcohol use. By blocking opioid receptors, naltrexone can prevent the beta-endorphin-induced inhibition of corticotropin-releasing factor (CRF) in the hypothalamus.[15] This leads to an increase in HPA axis activity, as evidenced by elevated levels of adrenocorticotropic hormone (ACTH) and cortisol.[15][16] Interestingly, this naltrexone-induced HPA activation has been negatively correlated with alcohol craving and the risk of relapse.[15][17]

Effects on Glutamatergic Neurotransmission

The glutamatergic system, which is involved in the neurobiology of addiction and craving, is also modulated by naltrexone. Chronic alcohol use can lead to alterations in glutamate signaling. While the direct effects of naltrexone on the glutamatergic system are still being fully elucidated, it is believed that by modulating the primary opioid and dopamine pathways, naltrexone indirectly influences glutamate transmission, contributing to the reduction of craving and relapse risk. Low doses of alcohol can stimulate the glutamate system, enhancing dopaminergic activity, an effect that is counteracted by naltrexone's primary mechanism.[5]

Neuroimaging Evidence

Functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) studies have provided valuable insights into how naltrexone affects brain function in individuals with AUD.

fMRI Cue-Reactivity Studies

fMRI studies examining neural responses to alcohol-related cues have shown that naltrexone can attenuate activation in brain regions associated with reward and craving.[18] Specifically, extended-release naltrexone has been found to reduce cue-induced activation in the orbital and cingulate gyri, as well as the inferior and middle frontal gyri.[18] Furthermore, some studies suggest that baseline levels of cue-reactivity in the ventral striatum may predict treatment response to naltrexone, with individuals exhibiting higher activation showing a greater reduction in relapse risk with the medication.[19][20][21]

PET Imaging Studies

PET imaging has been utilized to investigate the density and availability of opioid receptors in individuals with AUD. Some studies have observed an upregulation of mu-opioid receptors and a downregulation of kappa-opioid receptors in individuals with AUD.[22] The availability of kappa-opioid receptors in regions like the striatum has been shown to predict a reduction in drinking in patients treated with naltrexone.[22]

Experimental Protocols

Human Laboratory Paradigm: Alcohol Cue-Reactivity with fMRI

This protocol is designed to assess the effects of naltrexone on neural responses to alcohol cues.

Participants: Treatment-seeking individuals with a diagnosis of alcohol use disorder, recently detoxified.[20]

Procedure:

-

Baseline Assessment: Participants undergo a baseline fMRI scan prior to medication randomization.

-

Task: During the fMRI scan, a picture-perception task is presented, featuring blocks of alcohol-related images and neutral images.[20]

-

Medication Administration: Participants are randomized to receive either naltrexone (e.g., 50 mg/day) or a placebo for a specified duration.[20]

-

Follow-up Assessment: A follow-up fMRI scan with the same cue-reactivity task can be conducted to assess changes in neural activation.

-

Outcome Measures: The primary outcome is the change in blood-oxygen-level-dependent (BOLD) signal in response to alcohol cues versus neutral cues in specific regions of interest, such as the ventral striatum, prefrontal cortex, and amygdala.[19][21] Clinical outcomes, such as time to first heavy relapse, are also monitored.[19][20]

Animal Model: Alcohol Self-Administration in Rodents

This protocol is used to evaluate the effects of naltrexone on alcohol-seeking and consumption behaviors in a preclinical model.

Subjects: Rodents (e.g., rats or mice) trained to self-administer alcohol.[23][24]

Procedure:

-

Training: Animals are trained to press a lever to receive an alcohol solution (e.g., 10% ethanol) under a specific reinforcement schedule (e.g., fixed-ratio 5).[24]

-

Stable Baseline: Training continues until a stable baseline of alcohol self-administration is achieved.

-

Naltrexone Administration: On test days, animals receive an injection of naltrexone (at varying doses, e.g., 0.1-1 mg/kg) or a vehicle (saline) control prior to the self-administration session.[23][24]

-

Behavioral Assessment: The number of lever presses and the volume of alcohol consumed are recorded during the session.

-

Outcome Measures: The primary outcomes are the dose-dependent effects of naltrexone on alcohol self-administration (lever presses and intake) compared to the vehicle control.[23][24]

Conclusion

Naltrexone's efficacy in reducing alcohol craving and consumption is rooted in its multifaceted neurobiological actions. Its primary role as a mu-opioid receptor antagonist disrupts the rewarding effects of alcohol by modulating the mesolimbic dopamine system. Additionally, its influence on the HPA axis and indirect effects on glutamatergic transmission contribute to its therapeutic profile. Neuroimaging studies have further elucidated the neural correlates of naltrexone's effects, providing potential biomarkers for treatment response. A thorough understanding of these mechanisms is paramount for optimizing the clinical use of naltrexone and for the development of novel pharmacotherapies for alcohol use disorder.

References

- 1. What is the mechanism of action for naltrexone? [drugs.com]

- 2. addictions.psych.ucla.edu [addictions.psych.ucla.edu]

- 3. What is the mechanism of Naltrexone? [synapse.patsnap.com]

- 4. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. getnaltrexone.com [getnaltrexone.com]

- 7. charliehealth.com [charliehealth.com]

- 8. Targeted Opioid Receptor Antagonists in the Treatment of Alcohol Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of naltrexone on alcohol self-administration and craving: meta-analysis of human laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Effects of Naltrexone on Adolescent Alcohol Cue Reactivity and Sensitivity: An Initial Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naltrexone alters alcohol self-administration behaviors and hypothalamic-pituitary-adrenal axis activity in a sex-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naltrexone decreases craving and alcohol self-administration in alcohol-dependent subjects and activates the hypothalamo-pituitary-adrenocortical axis - ProQuest [proquest.com]

- 17. addictions.psych.ucla.edu [addictions.psych.ucla.edu]

- 18. researchgate.net [researchgate.net]

- 19. FMRI-based prediction of naltrexone response in alcohol use disorder: a replication study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Predicting naltrexone response in alcohol-dependent patients: the contribution of functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. FMRI-based prediction of naltrexone response in alcohol use disorder: a replication study | springermedizin.de [springermedizin.de]

- 22. RePORT ⟩ RePORTER [reporter.nih.gov]

- 23. A pharmacogenetic model of naltrexone-induced attenuation of alcohol consumption in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Specific and Nonspecific Effects of Naltrexone on Goal-Directed and Habitual Models of Alcohol Seeking and Drinking - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Properties of 6-Beta-Naltrexol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-beta-naltrexol is the primary and active metabolite of naltrexone, an opioid receptor antagonist widely used in the management of opioid and alcohol use disorders. This technical guide provides an in-depth examination of the pharmacological properties of 6-beta-naltrexol, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The document details its binding affinity and functional activity at opioid receptors, in vivo potency, and pharmacokinetic profile. Furthermore, it presents detailed methodologies for key experimental assays and visualizes complex signaling pathways and experimental workflows to facilitate a comprehensive understanding of this significant metabolite.

Introduction

Naltrexone undergoes extensive first-pass metabolism, resulting in plasma concentrations of its major metabolite, 6-beta-naltrexol, that are 10- to 30-fold higher than the parent compound.[1] This significant systemic exposure underscores the importance of understanding the pharmacological profile of 6-beta-naltrexol to fully comprehend the therapeutic and potential side effects of naltrexone. Unlike its parent compound, which can act as an inverse agonist, 6-beta-naltrexol is characterized as a neutral antagonist at the mu-opioid receptor (MOR).[1][2] This distinction has important implications for its effects, particularly in opioid-dependent individuals, where it may precipitate less severe withdrawal symptoms.[2][3] This guide synthesizes the current knowledge on 6-beta-naltrexol, presenting quantitative data, detailed experimental protocols, and visual diagrams to support further research and development in the field of opioid pharmacology.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological properties of 6-beta-naltrexol, facilitating a clear comparison of its characteristics.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | Mu-Opioid Receptor (MOR) (nM) | Kappa-Opioid Receptor (KOR) (nM) | Delta-Opioid Receptor (DOR) (nM) | Reference |

| 6-Beta-Naltrexol | 2.12 | 7.24 | 213 | [1] |

| Naltrexone | ~1 | - | - | [1] |

Note: 6-beta-naltrexol has approximately half the affinity for the MOR compared to naltrexone.[1]

Table 2: In Vitro Functional Potency (Ki)

| Compound | Assay | Potency (pM) | Reference |

| 6-Beta-Naltrexol | Electrically-stimulated guinea pig ileum | 94 +/- 25 | [4] |

| Naltrexone | Electrically-stimulated guinea pig ileum | 265 +/- 101 | [4] |

| Naloxone | Electrically-stimulated guinea pig ileum | 420 +/- 150 | [4] |

Table 3: In Vivo Antagonist Potency (ID50)

| Compound | Assay | Potency (µg/kg) | Reference |

| 6-Beta-Naltrexol | Mouse Hotplate Test (vs. Morphine) | 1300 | [4] |

| Naltrexone | Mouse Hotplate Test (vs. Morphine) | 7 | [4] |

| Naloxone | Mouse Hotplate Test (vs. Morphine) | 16 | [4] |

Table 4: Pharmacokinetic Parameters

| Parameter | Species | Value | Reference |

| Elimination Half-life (t½) | Human | 11.1 ± 2.4 hours | [5] |

| Beagle Dog (i.m.) | 4.77 ± 1.65 hours (beta phase) | [6][7] | |

| Time to Peak Concentration (tmax) | Beagle Dog (i.m.) | 0.27 ± 0.07 hours | [6][7] |

| Clearance (CL/F) | Beagle Dog (i.m.) | 1.20 ± 0.06 L/kg/h | [6][7] |

| Volume of Distribution (Vd/F) | Beagle Dog (i.m.) | 1.94 ± 0.15 L/kg | [6][7] |

Signaling Pathways

6-beta-naltrexol, as an opioid receptor antagonist, modulates intracellular signaling pathways by competitively blocking the binding of opioid agonists. The primary target, the mu-opioid receptor, is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).

Mu-Opioid Receptor Signaling Cascade

Upon agonist binding, the mu-opioid receptor activates the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The dissociation of the Gβγ subunit dimer can also lead to the modulation of other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. As a neutral antagonist, 6-beta-naltrexol binds to the receptor without initiating this signaling cascade and prevents agonists from doing so.

Caption: Mu-opioid receptor signaling pathway and the antagonistic action of 6-beta-naltrexol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of 6-beta-naltrexol.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest (e.g., CHO cells transfected with the human mu-opioid receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, incubate a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) with the prepared membranes in the presence of varying concentrations of 6-beta-naltrexol.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 6-beta-naltrexol that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate G-protein activation by a GPCR. For an antagonist like 6-beta-naltrexol, it is used to determine its ability to block agonist-stimulated G-protein activation.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay to assess antagonist activity.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Reaction: In a 96-well plate, incubate the membranes with a fixed concentration of an opioid agonist (e.g., DAMGO), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and GDP in the presence of varying concentrations of 6-beta-naltrexol.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of 6-beta-naltrexol to determine the IC50 value.

In Vivo Antinociceptive Assay (Mouse Hotplate Test)

This assay assesses the ability of an antagonist to block the analgesic effects of an opioid agonist.

Caption: Experimental workflow for the mouse hotplate test to determine in vivo antagonist potency.

Methodology:

-

Animal Acclimation: Acclimate male ICR or Swiss Webster mice to the testing room for at least one hour before the experiment.

-

Antagonist Administration: Administer varying doses of 6-beta-naltrexol (e.g., via subcutaneous or intraperitoneal injection).

-

Agonist Administration: After a predetermined pretreatment time (to allow for absorption and distribution of the antagonist), administer a standard dose of an opioid agonist such as morphine.

-

Hotplate Test: At the time of expected peak analgesic effect of the agonist, place each mouse on a hotplate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Latency Measurement: Record the time (latency) until the mouse exhibits a nociceptive response, such as licking its hind paws or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Data Analysis: The antagonist dose that reduces the maximal possible antinociceptive effect of the agonist by 50% (ID50) is calculated from the dose-response curve.

Conclusion

6-beta-naltrexol is a pharmacologically active metabolite of naltrexone with a distinct profile as a neutral antagonist at the mu-opioid receptor. Its high plasma concentrations and prolonged half-life compared to naltrexone suggest a significant contribution to the overall clinical effects of its parent drug. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential and mechanistic intricacies of 6-beta-naltrexol. A thorough understanding of its properties is crucial for the development of novel opioid receptor modulators with improved efficacy and safety profiles.

References

- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 2. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics of 6beta-naltrexol after single and multiple intramuscular injections in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Naltrexone's Impact on the Endogenous Opioid System in Addiction: A Technical Guide

Executive Summary: Naltrexone is a potent opioid receptor antagonist approved for the treatment of Opioid Use Disorder (OUD) and Alcohol Use Disorder (AUD).[1] Its therapeutic efficacy is primarily attributed to its interaction with the endogenous opioid system, particularly its high affinity for the mu-opioid receptor (MOR).[2][3] By competitively blocking these receptors, naltrexone prevents exogenous opioids from exerting their euphoric effects and modulates the reinforcing properties of alcohol by interfering with endogenous opioid peptide signaling.[4][5] This guide provides a detailed examination of naltrexone's pharmacodynamics, its neurobiological effects on addiction-related pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on receptor binding, occupancy, and neurotransmitter modulation are summarized to provide a comprehensive resource for researchers and drug development professionals.

Naltrexone's Pharmacodynamic Profile

Naltrexone functions as a pure, competitive, and reversible opioid receptor antagonist.[4][5] Its primary mechanism involves blocking the effects of both endogenous opioids (e.g., endorphins) and exogenous opioids (e.g., heroin, morphine).[2][4] It has the highest affinity for the mu-opioid receptor (MOR), which is central to the rewarding and analgesic effects of opioids, but also acts as an antagonist at kappa (KOR) and delta (DOR) opioid receptors to a lesser extent.[1][2][6]

Receptor Binding Affinity

Naltrexone's binding affinity (Ki) for opioid receptors is a critical determinant of its antagonist potency. It binds to receptors with high affinity without activating them, thereby displacing or preventing agonist binding.[5] This competitive antagonism is the molecular basis for its clinical utility in preventing relapse.[2]

Table 1: Naltrexone Binding Affinity (Ki) at Opioid Receptors

| Opioid Receptor Subtype | Reported Ki (nM) | Species/Tissue Source | Reference |

|---|---|---|---|

| Mu (μ) | 0.23 - 0.4 | Guinea Pig Brain, Human (CHO cells) | [7][8] |

| Kappa (κ) | 0.25 | Human (CHO cells) | [8] |

| Delta (δ) | 38 | Human (CHO cells) |[8] |

Note: Ki values can vary based on experimental conditions, such as tissue preparation and the radioligand used.[9]

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies using radiolabeled ligands have been instrumental in quantifying the extent and duration of opioid receptor occupancy by naltrexone in the human brain. These studies demonstrate that standard oral doses achieve high levels of receptor blockade.

Table 2: Mu-Opioid Receptor Occupancy by Naltrexone (Human PET Studies)

| Naltrexone Dose | Receptor Occupancy (%) | Time Post-Dose | PET Tracer | Reference |

|---|---|---|---|---|

| 50 mg (oral, single dose) | >95% | 1 hour | [11C]carfentanil | [10][11] |

| 50 mg (oral, single dose) | 91% | 48 hours | [11C]carfentanil | [11] |

| 50 mg (oral, single dose) | 80% | 72 hours | [11C]carfentanil | [11] |

| 16 mg (chronic daily) | 70-80% | 2 hours | [11C]diprenorphine | [12] |

| 32-48 mg (chronic daily) | ~90% | 2 hours | [11C]diprenorphine | [12] |

| 100 mg (chronic daily) | 92 ± 1% (Kappa Receptor) | 1 week | [11C]-LY2795050 |[13][14] |

The long half-life of receptor blockade, ranging from 72 to 108 hours, is significantly longer than the plasma half-life of naltrexone itself, ensuring a sustained therapeutic effect.[11][15]

Neurobiological Mechanisms in Addiction

Naltrexone's therapeutic action is mediated through its modulation of key neurochemical systems implicated in reward and reinforcement, primarily the mesolimbic dopamine pathway.

Attenuation of the Mesolimbic Dopamine System

The rewarding effects of addictive substances like opioids and alcohol are linked to an increase in dopamine release in the nucleus accumbens (NAc), a critical brain region in the reward circuit.[16][17] Alcohol consumption stimulates the release of endogenous opioids (beta-endorphins), which bind to MORs on GABAergic interneurons in the Ventral Tegmental Area (VTA).[10][18] This binding inhibits the GABA neurons, leading to the disinhibition of dopamine neurons and a subsequent surge of dopamine in the NAc.[18]

Naltrexone disrupts this cascade. By blocking MORs on the GABAergic interneurons, it prevents the inhibitory effect of beta-endorphins.[10] Consequently, the GABAergic neurons continue to exert their inhibitory tone on the dopamine neurons, which attenuates or blocks the substance-induced release of dopamine in the NAc.[16][19][20] This blockade of dopamine release reduces the pleasurable "high" and reinforcing effects, thereby decreasing cravings and the motivation to use the substance.[2][4]

Table 3: Effect of Naltrexone on Substance-Induced Dopamine Levels in the Nucleus Accumbens (Preclinical Microdialysis Studies)

| Substance | Naltrexone Effect | Key Finding | Reference |

|---|---|---|---|

| Ethanol | Reverses/Prevents Increase | Naltrexone prevents the ethanol-induced rise in extracellular dopamine. | [16][19][20] |

| Amphetamine (Acute) | No significant effect | The opioid system may not be engaged during acute stimulant use. | [21][22] |

| Amphetamine (Chronic) | Attenuates Increase | The opioid system becomes engaged during the chronic phase of stimulant use. |[21] |

Impact on Endogenous Opioid Levels

The chronic blockade of opioid receptors by naltrexone can lead to compensatory changes in the endogenous opioid system. Studies have observed that long-term naltrexone treatment may result in elevated levels of beta-endorphin.[23] This is hypothesized to be a feedback mechanism in response to the sustained receptor antagonism. One study found that former opiate addicts treated chronically with naltrexone had significantly higher mean morning beta-endorphin levels (19.5 pg/ml) compared to healthy controls (12.1 pg/ml).[23] This sustained elevation may be a neuroadaptive response to the continuous receptor blockade.[23]

Key Experimental Methodologies

The understanding of naltrexone's mechanism of action has been built upon several key experimental techniques.

In Vitro Opioid Receptor Binding Assay

These assays are fundamental for determining the binding affinity (Ki) of a compound like naltrexone for specific receptor subtypes. They typically involve a competitive binding format.

Experimental Protocol:

-

Membrane Preparation: Cell membranes expressing a high density of a specific human opioid receptor subtype (e.g., MOR, KOR, or DOR) are prepared from cultured cells or brain tissue homogenates.[8][24]

-

Competitive Binding: The prepared membranes are incubated in a solution containing a constant concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]naltrindole for DOR) and varying concentrations of the unlabeled test compound (naltrexone).[8][24]

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.[8] Subsequently, the bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the concentration of the unlabeled drug against the percentage of specific binding of the radioligand. The IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

In Vivo Positron Emission Tomography (PET)

PET is a non-invasive imaging technique used to measure receptor occupancy in the living brain. It provides crucial information on the dose-response relationship and the duration of naltrexone's action at its target.

Experimental Protocol:

-

Subject Preparation: Participants are screened for eligibility. For a baseline scan, no drug is administered. For an occupancy scan, the subject receives a dose of naltrexone (e.g., 50 mg oral) a specified time before the scan.[12]

-

Radiotracer Administration: A positron-emitting radiotracer that binds to opioid receptors (e.g., [11C]carfentanil or [11C]diprenorphine) is injected intravenously as a bolus.[11][12]

-

PET Scan Acquisition: The subject is positioned in the PET scanner, and dynamic images of the brain are acquired over a period (e.g., 90 minutes) to track the distribution and binding of the radiotracer.[12]

-

Arterial Blood Sampling: (Optional but often required for full kinetic modeling) Arterial blood is sampled throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an input function.

-

Image Reconstruction and Analysis: The dynamic PET data are reconstructed into a series of 3D brain images. Regions of interest (ROIs) are drawn on brain areas rich in opioid receptors (e.g., thalamus, striatum).

-

Kinetic Modeling: The time-activity curves from the ROIs and the plasma input function are fitted to a compartmental model to estimate the binding potential (BP), a measure of receptor density and affinity.[12]

-

Occupancy Calculation: Percent receptor occupancy (PO) is calculated by comparing the binding potential at baseline (BP_baseline) with the binding potential after naltrexone administration (BP_naltrexone): PO = 100 * (BP_baseline - BP_naltrexone) / BP_baseline.[12]

In Vivo Microdialysis

This technique allows for the continuous sampling and measurement of extracellular neurotransmitter concentrations (e.g., dopamine) in specific brain regions of awake, freely moving animals.[25][26]

Experimental Protocol:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, aimed at a specific brain region like the nucleus accumbens. Animals are allowed to recover from surgery.[27]

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (a semi-permeable membrane) is inserted through the guide cannula.[26] The probe is continuously perfused at a slow, constant rate with an artificial cerebrospinal fluid (aCSF).[16]

-

Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine levels.[27]

-

Pharmacological Challenge: The animal is administered naltrexone (or vehicle), followed by an addictive substance (e.g., ethanol).[16][27]

-

Post-Treatment Sampling: Dialysate collection continues throughout the post-treatment period to monitor changes in dopamine concentration.

-

Sample Analysis: The concentration of dopamine in each dialysate sample is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[27][28]

Conclusion

Naltrexone exerts its therapeutic effects in addiction by acting as a competitive antagonist at opioid receptors, with a particularly high affinity for the mu-opioid receptor. This antagonism directly blocks the euphoric effects of exogenous opioids and indirectly attenuates the rewarding properties of alcohol by preventing endogenous opioid-mediated dopamine release in the mesolimbic pathway. Quantitative in vivo studies confirm that clinically relevant doses achieve high and sustained receptor occupancy in the brain. The methodologies of receptor binding assays, PET imaging, and in vivo microdialysis have been crucial in defining this mechanism of action. A thorough understanding of these pharmacodynamic and neurobiological principles is essential for the continued development and optimization of antagonist-based therapies for substance use disorders.

References

- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. getnaltrexone.com [getnaltrexone.com]

- 3. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Naltrexone? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Naltrexone: Not Just for Opioids Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Naltrexone reverses ethanol-induced dopamine release in the nucleus accumbens in awake, freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. getnaltrexone.com [getnaltrexone.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Suppression of ethanol-reinforced behavior by naltrexone is associated with attenuation of the ethanol-induced increase in dialysate dopamine levels in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suppression of Ethanol-Reinforced Behavior by Naltrexone Is Associated with Attenuation of the Ethanol-Induced Increase in Dialysate Dopamine Levels in the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 21. Naltrexone modulates dopamine release following chronic, but not acute amphetamine administration: a translational study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Naltrexone modulates dopamine release following chronic, but not acute amphetamine administration: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A preliminary study of beta endorphin during chronic naltrexone maintenance treatment in ex-opiate addicts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Suppression of Ethanol-Reinforced Behavior by Naltrexone Is Associated with Attenuation of the Ethanol-Induced Increase in Dialysate Dopamine Levels in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Naltrexone's Modulation of the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals